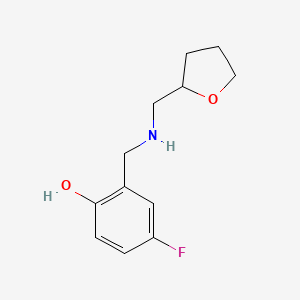

4-Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol

Vue d'ensemble

Description

Applications De Recherche Scientifique

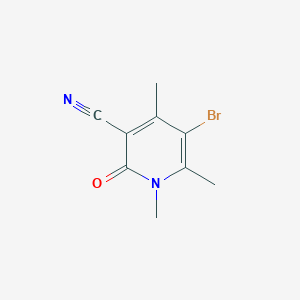

- Field : Medical Science, specifically Oncology .

- Application : This compound is used in the design and synthesis of a series of tetrahydrofuran cyclic urea-based non-steroidal small molecule AR antagonists .

- Method : The antiproliferative properties of these molecules have been evaluated against an androgen-dependent (LNCaP) cell line .

- Results : Among the reported molecules, 4- (2-oxohexahydro-1H-furo [3,4-d]imidazol-1-yl)-2- (trifluoromethyl)benzonitrile (AR04) showed significantly improved in vitro activity, IC 50 = 3.926 µM .

- Field : Medical Science, specifically Virology .

- Application : Based on the structure of ALS-8112, a series of novel 4′-modified-2′-deoxy-2′-fluoro nucleosides were synthesized .

- Method : Newly prepared compounds were evaluated against RSV, but also against a panel of RNA viruses, including Dengue, West Nile, Chikungunya, and Zika viruses .

- Results : Unfortunately, none of the compounds showed marked antiviral activity against these viruses .

Androgen Receptor Antagonists

Antiviral Agents

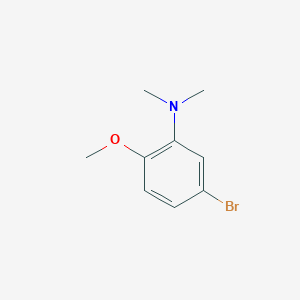

- Field : Material Science .

- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

- Method : They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Results : In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Field : Medical Science, specifically Oncology .

- Application : 5S)-2-(6-chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indol-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-di-ols were synthesized and tested for in vitro antiproliferative activity .

- Method : The compounds were tested against HL-60 cervical carcinoma HeLaS3, T-lymphoblastic leukemia human cell line CCRF–CEM and promyelocytic leukemia .

- Results : The results of these tests are not provided in the source .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

Antiproliferative Agents

- Field : Organic Chemistry .

- Application : The compound could potentially be used in Diels–Alder reactions, a type of organic chemical reaction that builds rings .

- Method : The reaction was theoretically investigated using B3LYP hybrid functional with 6–311+G (d,p) basis sets, in gas phase and under different solvent conditions like water, acetonitrile, and THF .

- Results : The study revealed that the reaction is feasible in all conditions and is most favorable for NH2 substituent in furan .

- Field : Organic Chemistry .

- Application : Furfurylethers have a wide range of applications, and the synthesis of bis(tetrahydrofurfuryl) ether (BTHFE) could be one such application .

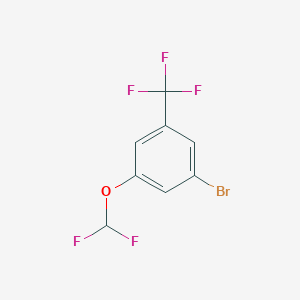

- Method : The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .

- Results : The synthesized BTHFE consisted of the RR, SS, and meso stereoisomers at greater than 99% purity .

Diels–Alder Reactions

Synthesis of bis(Tetrahydrofurfuryl) Ether

Propriétés

IUPAC Name |

4-fluoro-2-[(oxolan-2-ylmethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c13-10-3-4-12(15)9(6-10)7-14-8-11-2-1-5-16-11/h3-4,6,11,14-15H,1-2,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOZDENTUAXJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)

![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)

![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)

![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)